

Comparative Analysis of TP-3654: A Selective Pim-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pim-1 kinase inhibitor 10	
Cat. No.:	B12364514	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Pim-1 kinase inhibitor TP-3654, with a focus on its selectivity against the closely related Pim-2 and Pim-3 kinases. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to Pim Kinases

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are downstream of the JAK/STAT signaling pathway and are implicated in the regulation of several cellular processes, including cell cycle progression, proliferation, and apoptosis.[2] Dysregulation of Pim kinase activity is associated with various cancers, making them attractive targets for therapeutic intervention.

TP-3654: A Second-Generation Pim Kinase Inhibitor

TP-3654 is a novel, second-generation Pim kinase inhibitor that has demonstrated greater selectivity for Pim-1 over Pim-2 and Pim-3.[3] Preclinical studies have shown its potential in treating various hematological malignancies and solid tumors.[3][4][5][6][7]

Selectivity Profile of TP-3654



The inhibitory activity of TP-3654 against the three Pim kinase isoforms has been quantified, demonstrating its preferential binding to Pim-1. The following table summarizes the inhibition constants (Ki) of TP-3654 for each kinase.

Kinase	Inhibition Constant (Ki)
Pim-1	5 nM[8]
Pim-2	239 nM[8]
Pim-3	42 nM[8]

Data sourced from cell-free kinase assays.

Based on these Ki values, TP-3654 is approximately 48-fold more selective for Pim-1 than for Pim-2, and over 8-fold more selective for Pim-1 than for Pim-3.

Experimental Protocols

The determination of the Ki values for TP-3654 against Pim-1, Pim-2, and Pim-3 was performed using a competitive ATP binding assay. While the specific proprietary protocol of the contracting research organization is not publicly available, a general methodology for such an assay is outlined below.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against a specific kinase.

Materials:

- Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Test compound (TP-3654) dissolved in DMSO



- Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo[™], Kinase-Glo®)
- Microplate reader

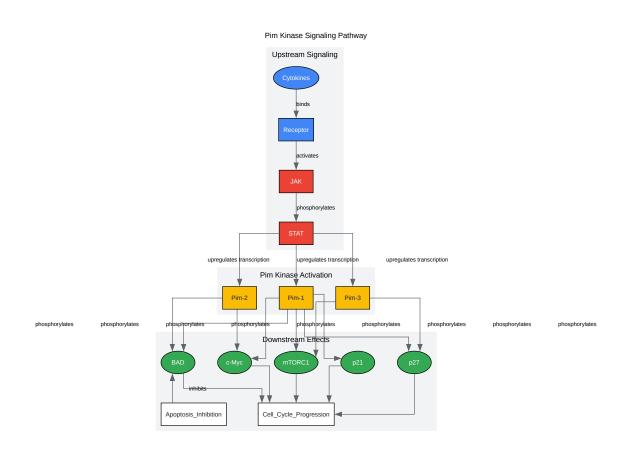
Procedure:

- Compound Preparation: A serial dilution of TP-3654 is prepared in DMSO and then diluted in the kinase reaction buffer.
- Reaction Setup: The kinase, substrate peptide, and test compound are incubated together in the wells of a microplate.
- Initiation of Reaction: The kinase reaction is initiated by the addition of a specific concentration of ATP. For Ki determination, this is repeated across a range of ATP concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Termination and Detection: The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent. The luminescence or fluorescence is measured using a microplate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation. The Ki values are then determined from the IC50 values and the ATP concentration using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated.



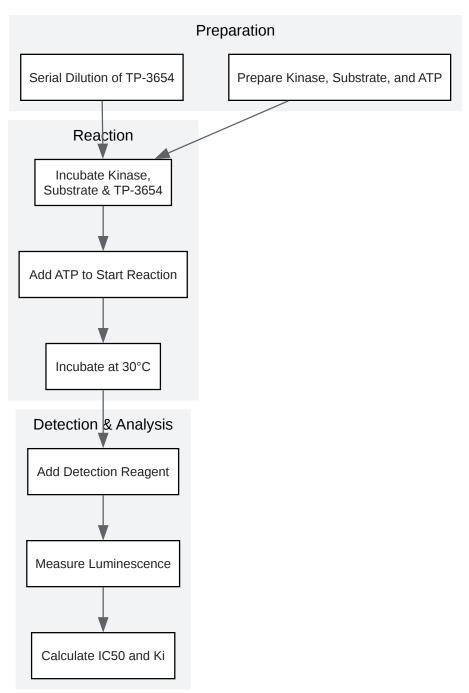


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Caption: Overview of the Pim kinase signaling cascade.



Kinase Inhibition Assay Workflow



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Caption: Generalized workflow for a kinase inhibition assay.



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References

- 1. PIM Kinase as an Executional Target in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Comparative Analysis of TP-3654: A Selective Pim-1 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364514#pim-1-kinase-inhibitor-10-selectivity-against-pim-2-and-pim-3]

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